N-(2,6-difluorophenyl)-2-(3-methylphenoxy)acetamide
Overview
Description
N-(2,6-difluorophenyl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09143498 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoreactive Properties and Drug Stability Research into similar compounds, such as flutamide and its derivatives, reveals insights into their photoreactive properties, which have implications for drug stability and the development of safer pharmaceuticals. For example, a study by Watanabe et al. (2015) discusses the photoreactions of flutamide, a compound with some structural similarities, in different solvents, highlighting the impact of light exposure on drug stability and potential toxicity (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation for Drug Synthesis The chemoselective acetylation of aminophenols, as researched by Magadum and Yadav (2018), provides a method for synthesizing drug intermediates, such as N-(2-hydroxyphenyl)acetamide, relevant to antimalarial drug synthesis. This process underlines the importance of selective acetylation techniques in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities Research into 2-(substituted phenoxy) acetamide derivatives, similar to N-(2,6-difluorophenyl)-2-(3-methylphenoxy)acetamide, indicates potential anticancer, anti-inflammatory, and analgesic activities. A study by Rani et al. (2014) on a series of such derivatives revealed compounds with significant biological activity, suggesting the utility of these molecules in developing therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Novel Synthetic Pathways and Derivatives The exploration of novel synthetic pathways and the creation of new derivatives with enhanced properties or applications is a key research area. Studies on various phenoxyacetamide derivatives and their synthesis, such as those by Rashid et al. (2021), contribute to the expansion of available therapeutic compounds and the understanding of their mechanisms of action (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-4-2-5-11(8-10)20-9-14(19)18-15-12(16)6-3-7-13(15)17/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZLDBXCDJONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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